molecular formula C6H4Br2OS B429094 1-(3,5-Dibromothiophen-2-yl)ethanone CAS No. 80775-52-6

1-(3,5-Dibromothiophen-2-yl)ethanone

Cat. No.: B429094
CAS No.: 80775-52-6
M. Wt: 283.97g/mol
InChI Key: VWXIWFCXVFGRMY-UHFFFAOYSA-N
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Description

1-(3,5-Dibromothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4Br2OS and a molecular weight of 283.97 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the thiophene ring and an ethanone group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromothiophen-2-yl)ethanone can be synthesized through the bromination of thiophene derivatives. One common method involves the bromination of 2-acetylthiophene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dibromothiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are often performed in acidic or basic aqueous solutions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Products include thiophene derivatives with substituted nucleophiles.

    Oxidation Reactions: Products include carboxylic acids or other oxidized thiophene derivatives.

    Reduction Reactions: Products include alcohols or other reduced thiophene derivatives.

Scientific Research Applications

1-(3,5-Dibromothiophen-2-yl)ethanone has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromothiophen-2-yl)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atoms and the ethanone group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

    3,5-Dibromoacetophenone: Similar structure but with a phenyl ring instead of a thiophene ring.

    2,5-Dibromothiophene: Lacks the ethanone group, making it less reactive in certain chemical reactions.

    3,5-Dibromothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanone group.

Uniqueness: 1-(3,5-Dibromothiophen-2-yl)ethanone is unique due to the presence of both bromine atoms and an ethanone group on the thiophene ring. This combination of functional groups provides versatility in chemical reactions and potential applications in various fields. The compound’s reactivity and ability to undergo multiple types of chemical transformations make it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

1-(3,5-dibromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2OS/c1-3(9)6-4(7)2-5(8)10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXIWFCXVFGRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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